![molecular formula C25H20O12 B13142586 6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate CAS No. 79212-80-9](/img/structure/B13142586.png)
6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 9,10-dihydroanthracene-1,3,8-triol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate
- 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate
Uniqueness
6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is unique due to its specific arrangement of acetoxy groups and the dihydroanthracene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
79212-80-9 |
|---|---|
Molecular Formula |
C25H20O12 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
[4,5-diacetyloxy-7-(diacetyloxymethyl)-9,10-dioxoanthracen-2-yl] acetate |
InChI |
InChI=1S/C25H20O12/c1-10(26)33-16-8-18-22(20(9-16)35-12(3)28)24(32)21-17(23(18)31)6-15(7-19(21)34-11(2)27)25(36-13(4)29)37-14(5)30/h6-9,25H,1-5H3 |
InChI Key |
DWXJTILOKBPHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


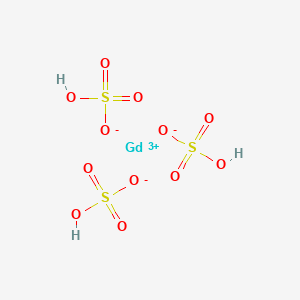
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)


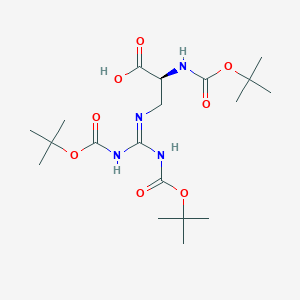
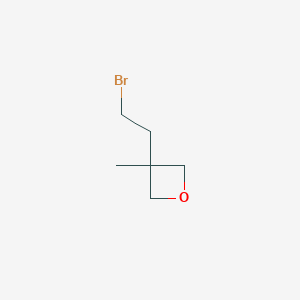

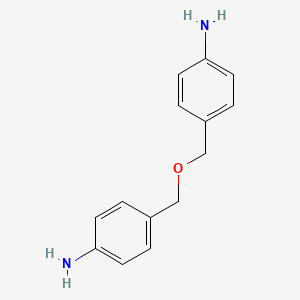
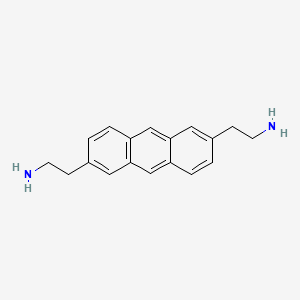
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
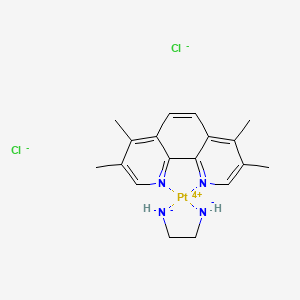
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
